molecular formula C20H19NO2S B4405882 N-(2-methoxyphenyl)-2-[(1-naphthylmethyl)thio]acetamide

N-(2-methoxyphenyl)-2-[(1-naphthylmethyl)thio]acetamide

Cat. No. B4405882
M. Wt: 337.4 g/mol
InChI Key: NAHJSSMUAZVFOL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[(1-naphthylmethyl)thio]acetamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. MNPA is a thioacetamide derivative and has been synthesized by several methods.

Scientific Research Applications

MNPA has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-cancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. MNPA has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, MNPA has been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems.

Mechanism of Action

The mechanism of action of MNPA is not fully understood. However, it has been suggested that MNPA exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. MNPA's anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. MNPA's fluorescent properties are attributed to its ability to react with thiols, resulting in the formation of a highly fluorescent product.
Biochemical and Physiological Effects:
MNPA has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including tyrosinase, beta-glucuronidase, and acetylcholinesterase. MNPA has also been found to modulate the expression of several genes involved in cancer cell proliferation, apoptosis, and angiogenesis. In addition, MNPA has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. MNPA is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, MNPA has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for MNPA research. One potential direction is to investigate the mechanism of action of MNPA in more detail, particularly its anti-cancer and anti-inflammatory activities. Another direction is to explore the potential use of MNPA as a fluorescent probe for the detection of thiols in biological systems. Furthermore, MNPA's potential as a drug candidate for the treatment of cancer and inflammatory diseases should be further explored. Finally, the development of new synthesis methods for MNPA may lead to the discovery of new derivatives with improved properties.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(naphthalen-1-ylmethylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-23-19-12-5-4-11-18(19)21-20(22)14-24-13-16-9-6-8-15-7-2-3-10-17(15)16/h2-12H,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHJSSMUAZVFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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